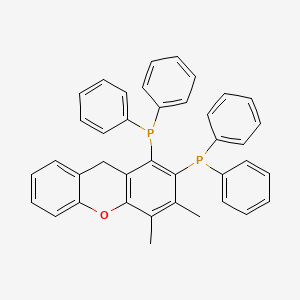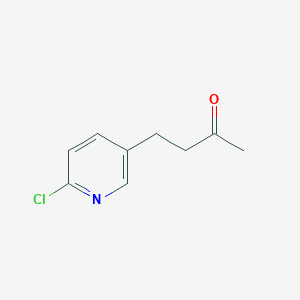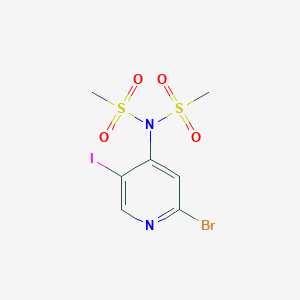
N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide is a complex organic compound that features both halogenated pyridine and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide typically involves multi-step organic reactions. The starting materials often include halogenated pyridines and sulfonamide precursors. Common synthetic routes may involve:
Halogenation: Introduction of bromine and iodine atoms into the pyridine ring.
Sulfonation: Attachment of sulfonyl groups to the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups.
Oxidation and Reduction: The sulfonamide groups can participate in redox reactions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide involves its interaction with specific molecular targets. The halogenated pyridine ring and sulfonamide groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Bromo-5-chloropyridin-4-yl)-N-(methylsulfonyl)methanesulfonamide
- N-(2-Iodo-5-fluoropyridin-4-yl)-N-(methylsulfonyl)methanesulfonamide
Uniqueness
N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which can impart distinct chemical reactivity and biological activity compared to similar compounds with different halogen substitutions.
Propiedades
Fórmula molecular |
C7H8BrIN2O4S2 |
|---|---|
Peso molecular |
455.1 g/mol |
Nombre IUPAC |
N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C7H8BrIN2O4S2/c1-16(12,13)11(17(2,14)15)6-3-7(8)10-4-5(6)9/h3-4H,1-2H3 |
Clave InChI |
PRVXMWWQTOPGIS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N(C1=CC(=NC=C1I)Br)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


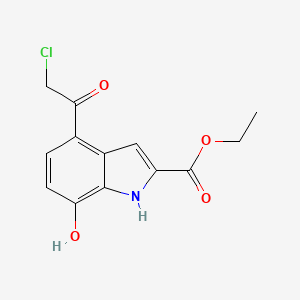
![N-[3-Fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide](/img/structure/B8541474.png)
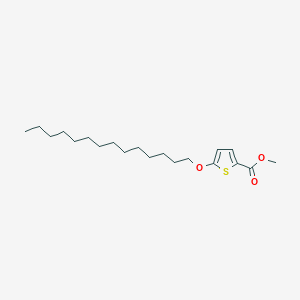
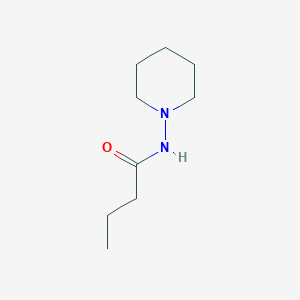
![4-{[(2-Methoxyethyl)methylamino]methyl}phenylamine](/img/structure/B8541518.png)
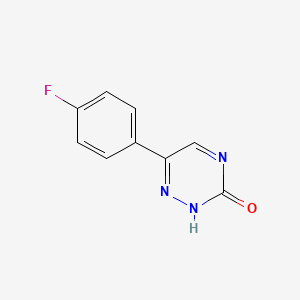
![5-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8541530.png)
![(+/-)-(7-Cyano-4-pyridin-2-ylmethyl-1,2,3,4-tetrahydro-cyclopenta[b]indol-2-yl)-carbamic acid isopropyl ester](/img/structure/B8541536.png)

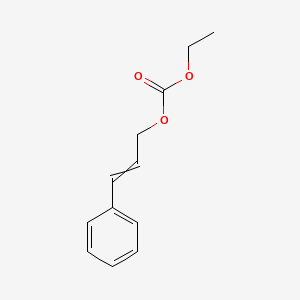
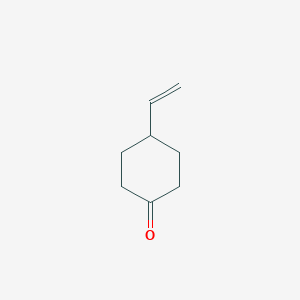
![2-aminomethyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B8541553.png)
